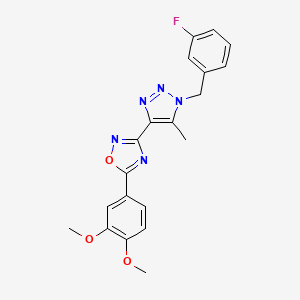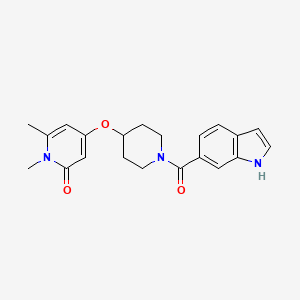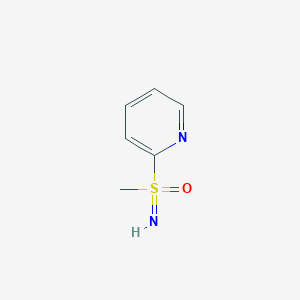![molecular formula C25H19BrN6O2S B2724897 3-(4-Bromobenzenesulfonyl)-N-[2-(1H-indol-3-YL)ethyl]-[1,2,3]triazolo[1,5-A]quinazolin-5-amine CAS No. 895649-09-9](/img/structure/B2724897.png)
3-(4-Bromobenzenesulfonyl)-N-[2-(1H-indol-3-YL)ethyl]-[1,2,3]triazolo[1,5-A]quinazolin-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Bromobenzenesulfonyl)-N-[2-(1H-indol-3-YL)ethyl]-[1,2,3]triazolo[1,5-A]quinazolin-5-amine is a complex organic compound that features a unique combination of functional groups, including a bromophenyl sulfonyl group, an indole moiety, and a triazoloquinazoline core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromobenzenesulfonyl)-N-[2-(1H-indol-3-YL)ethyl]-[1,2,3]triazolo[1,5-A]quinazolin-5-amine typically involves multi-step organic reactions. The process begins with the preparation of the triazoloquinazoline core, followed by the introduction of the bromophenyl sulfonyl group and the indole moiety. Common reagents used in these reactions include bromine, sulfonyl chlorides, and indole derivatives. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dichloromethane or dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Bromobenzenesulfonyl)-N-[2-(1H-indol-3-YL)ethyl]-[1,2,3]triazolo[1,5-A]quinazolin-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Amines, thiols; often in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
3-(4-Bromobenzenesulfonyl)-N-[2-(1H-indol-3-YL)ethyl]-[1,2,3]triazolo[1,5-A]quinazolin-5-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe to investigate cellular pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and neurological disorders.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Wirkmechanismus
The mechanism of action of 3-(4-Bromobenzenesulfonyl)-N-[2-(1H-indol-3-YL)ethyl]-[1,2,3]triazolo[1,5-A]quinazolin-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain kinases or interact with DNA to influence gene expression. The exact molecular targets and pathways involved depend on the specific biological context and the structure-activity relationship of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(4-bromophenyl)-1-(1H-indol-3-yl)prop-2-en-1-one: A compound with similar structural features but different biological activities.
3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid: Another compound with a sulfonyl group and potential biological applications.
Uniqueness
3-(4-Bromobenzenesulfonyl)-N-[2-(1H-indol-3-YL)ethyl]-[1,2,3]triazolo[1,5-A]quinazolin-5-amine is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its triazoloquinazoline core is particularly noteworthy for its potential interactions with biological targets, making it a valuable compound for drug discovery and development.
Eigenschaften
IUPAC Name |
3-(4-bromophenyl)sulfonyl-N-[2-(1H-indol-3-yl)ethyl]triazolo[1,5-a]quinazolin-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19BrN6O2S/c26-17-9-11-18(12-10-17)35(33,34)25-24-29-23(20-6-2-4-8-22(20)32(24)31-30-25)27-14-13-16-15-28-21-7-3-1-5-19(16)21/h1-12,15,28H,13-14H2,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWADGQFVAOWAEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC3=NC4=C(N=NN4C5=CC=CC=C53)S(=O)(=O)C6=CC=C(C=C6)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19BrN6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
547.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Oxabicyclo[4.1.0]heptan-7-amine](/img/structure/B2724816.png)

![N-(3-fluoro-4-methylphenyl)-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B2724818.png)

![5-[(2R)-pyrrolidin-2-yl]-2H-1,2,3,4-tetrazole hydrochloride](/img/new.no-structure.jpg)

![N-(4-fluorophenyl)-2-[8-(4-methylbenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide](/img/structure/B2724823.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methylbenzenesulfonamide](/img/structure/B2724825.png)
![2-Ethyl-1-oxa-4,8-diazaspiro[4.5]decan-3-one hydrobromide](/img/structure/B2724828.png)

![[7-benzylsulfanyl-5-(3-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2724835.png)


